(Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL
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Overview
Description
(Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL is a Schiff base compound known for its diverse applications in various fields of science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of (Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL involves the condensation reaction between 4-chloroaniline and benzaldehyde. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, and the solvent used is often ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
(Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions .
Scientific Research Applications
(Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial agent.
Industry: The compound is used in the synthesis of various organic materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability and activity .
Comparison with Similar Compounds
Similar compounds to (Z)-3-[(4-CHLOROPHENYL)IMINO]-1-PHENYL-1-PROPEN-1-OL include other Schiff bases derived from different aromatic amines and aldehydes. For example:
(Z)-2-((4-Chlorophenyl)imino)thiazolidin-4-one: This compound also exhibits antimicrobial properties and is used in similar applications.
(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol: Known for its coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-6-8-14(9-7-13)17-11-10-15(18)12-4-2-1-3-5-12/h1-11,17H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREFWYLBSUFMMO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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